molecular formula C20H20O7 B12810145 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 70460-63-8

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B12810145
CAS No.: 70460-63-8
M. Wt: 372.4 g/mol
InChI Key: IMNWUNCXNHSUMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple methoxy groups and a chromen-4-one core structure, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.

    Methoxylation: The final step involves the methoxylation of the chromen-4-one core using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to carry out the condensation and cyclization reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form demethylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Demethylated derivatives.

Scientific Research Applications

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.

    Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the 4-methoxyphenyl group.

    3,5,7,8-Tetramethoxyflavone: Similar structure but different positions of methoxy groups.

    4H-1-Benzopyran-4-one derivatives: Compounds with similar chromen-4-one core but different substituents.

Uniqueness

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific arrangement of methoxy groups and the presence of the 4-methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

70460-63-8

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)13-10-27-17-14(15(13)21)16(23-2)18(24-3)20(26-5)19(17)25-4/h6-10H,1-5H3

InChI Key

IMNWUNCXNHSUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC

Origin of Product

United States

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